N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1-benzofuran-3-carboxamide
Description
N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1-benzofuran-3-carboxamide is a novel organic compound that has recently drawn attention in various fields of research due to its unique chemical structure and potential applications. This compound is characterized by its combination of a pyridinyl group, an oxolan ring, and a benzofuran carboxamide moiety, which contribute to its distinctive properties and reactivity.
Properties
IUPAC Name |
N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1-benzofuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c21-18(14-11-23-16-6-2-1-5-13(14)16)20-15-7-9-22-17(15)12-4-3-8-19-10-12/h1-6,8,10-11,15,17H,7,9H2,(H,20,21)/t15-,17+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQLHUCYROIISG-DOTOQJQBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1NC(=O)C2=COC3=CC=CC=C32)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H]([C@H]1NC(=O)C2=COC3=CC=CC=C32)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1-benzofuran-3-carboxamide typically involves a multi-step process:
Starting with the construction of the oxolan ring through an enantioselective catalytic reaction.
Coupling the pyridinyl group to the oxolan ring via a nucleophilic substitution reaction.
Final assembly of the benzofuran carboxamide group through an amide coupling reaction using a suitable reagent like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Industrial Production Methods: For industrial production, optimizing each step for scalability and cost-effectiveness is crucial. This includes:
Utilizing high-yield catalysts for enantioselective reactions.
Employing continuous flow chemistry to enhance reaction efficiency and reduce waste.
Ensuring all reagents are readily available and relatively inexpensive to facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions: N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1-benzofuran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using agents like hydrogen peroxide or peracids.
Reduction: Reduction of functional groups using reducing agents like lithium aluminium hydride.
Substitution: Nucleophilic or electrophilic substitution reactions facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminium hydride in dry ether.
Substitution: Palladium-catalyzed cross-coupling reactions under inert atmosphere.
Major Products:
Oxidized derivatives with additional oxygen functionalities.
Reduced forms with simplified functional groups.
Substituted compounds with different alkyl, aryl, or functional group attachments.
Scientific Research Applications
Chemistry:
As a ligand in catalysis for enantioselective reactions.
Study of its reactivity patterns and reaction mechanisms.
Biology:
Potential use as a probe for studying biochemical pathways.
Investigating its effects on cellular mechanisms and interactions.
Medicine:
Exploring its pharmacological properties for potential therapeutic use.
Investigating its interaction with biological targets and its bioavailability.
Industry:
Possible applications in materials science for developing novel polymers or coatings.
Use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1-benzofuran-3-carboxamide involves:
Molecular Targets: Binding to specific enzymes or receptors due to its unique structure.
Pathways Involved: Modulation of biochemical pathways, such as inhibition or activation of enzymes involved in metabolic processes.
Comparison with Similar Compounds
N-[(2R)-2-pyridin-3-yloxolan-3-yl]-1-benzofuran-3-carboxamide (without the stereocenter at 3-position).
N-[(2S,3S)-2-pyridin-3-yloxolan-3-yl]-1-benzofuran-3-carboxamide (diastereomer).
N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1-benzofuran-3-carboxamide stands out due to its unique combination of structural features, which impart distinct properties and make it a subject of interest in various research domains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
